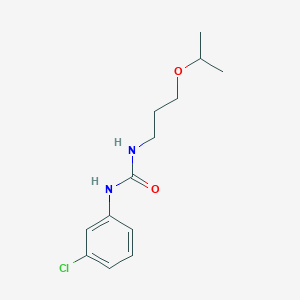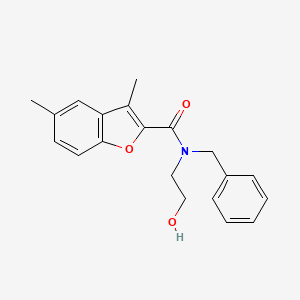methanone](/img/structure/B5168266.png)
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to increase the expression of BDNF, a neurotrophic factor that is involved in the regulation of neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments is its ability to selectively modulate the GABAergic system. This compound has been found to enhance the activity of GABA receptors without affecting other neurotransmitter systems, making it a valuable tool for studying the role of GABA in various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone have been found to cause liver damage in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone. One area of interest is its potential applications in the treatment of depression and anxiety disorders. This compound has been found to exhibit antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Additionally, [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone may have potential applications in the treatment of pain and inflammation, and further research is needed to explore these possibilities. Finally, more research is needed to determine the long-term effects of this compound on liver function and overall toxicity.
Méthodes De Synthèse
The synthesis of [1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves several steps. The starting materials are 5-chloro-2-hydroxybenzaldehyde and 2,4-dimethoxyphenylacetic acid, which are reacted with piperidine and acetic anhydride to form the intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the final product.
Applications De Recherche Scientifique
[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been used in scientific research to study a range of biological processes. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects, making it a valuable tool for studying pain, inflammation, and epilepsy. Additionally, this compound has been shown to have potential applications in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-26-17-6-7-18(20(11-17)27-2)21(25)14-4-3-9-23(12-14)13-15-10-16(22)5-8-19(15)24/h5-8,10-11,14,24H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCJXHJCNFGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
